![molecular formula C24H22N2O3S B2408587 (E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893314-39-1](/img/structure/B2408587.png)
(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis Applications
One notable application of related chemical structures is in the field of multicomponent synthesis. Compounds derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, similar to the specified compound, have been synthesized through a three-component interaction with arylcarbaldehydes and active methylene nitriles. This process has led to the creation of new 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are novel products of this interaction. The ability to control the reaction selectivity through an understanding of the mechanism highlights its application in designing targeted chemical reactions for synthesizing complex molecules (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Heterocyclic System Synthesis
The compound has also been implicated in the synthesis of heterocyclic systems, a crucial area in medicinal chemistry. For instance, related compounds have been used as reagents for the preparation of various heterocyclic structures, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules. This includes the synthesis of fused pyrimidinones, a class of compounds with potential biological activity, showcasing the compound's utility in developing new therapeutic agents (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Dye and Pigment Synthesis
Another application area is the development of dyes and pigments. Compounds structurally related to "(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide" have been utilized in synthesizing a range of styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes. These dyes have been studied for their coloring properties on polyester, indicating the compound's potential applications in the textile industry (Bhatti & Seshadri, 2004).
properties
IUPAC Name |
(3E)-1-benzyl-3-[(3,4-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-12-13-20(14-18(17)2)25-15-23-24(27)21-10-6-7-11-22(21)26(30(23,28)29)16-19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3/b23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRLTKOOJGOYRX-HZHRSRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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